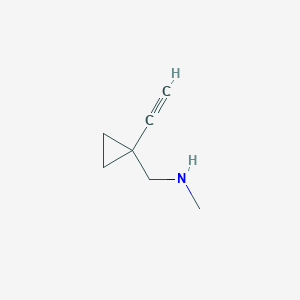
1-(1-ethynylcyclopropyl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-ethynylcyclopropyl)-N-methylmethanamine is an organic compound that features a cyclopropyl ring substituted with an ethynyl group and an N-methylmethanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing cyclopropane derivatives is the reaction of carbenes with alkenes or cycloalkenes . For instance, the reaction of dichlorocarbene with an alkene can form a cyclopropane structure .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of specialized catalysts and controlled reaction environments to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-ethynylcyclopropyl)-N-methylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1-ethynylcyclopropyl)-N-methylmethanamine involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways would depend on the context of its use, such as its potential bioactivity or role in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1-(1-ethynylcyclopropyl)-N-methylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other similar compounds
Propiedades
Fórmula molecular |
C7H11N |
|---|---|
Peso molecular |
109.17 g/mol |
Nombre IUPAC |
1-(1-ethynylcyclopropyl)-N-methylmethanamine |
InChI |
InChI=1S/C7H11N/c1-3-7(4-5-7)6-8-2/h1,8H,4-6H2,2H3 |
Clave InChI |
GDPGBOLPCNDKQE-UHFFFAOYSA-N |
SMILES canónico |
CNCC1(CC1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















